molecular formula C26H20FN5O3 B2805185 2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 1030132-70-7

2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2805185
CAS No.: 1030132-70-7
M. Wt: 469.476
InChI Key: JESUSAIJQFGMDV-UHFFFAOYSA-N
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Description

This compound features a 1,8-naphthyridine core substituted with a 1,2,4-oxadiazole ring at position 3, a methyl group at position 7, and an acetamide moiety linked to an o-tolyl group.

Properties

IUPAC Name

2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN5O3/c1-15-6-3-4-9-21(15)29-22(33)14-32-13-20(23(34)19-11-10-16(2)28-25(19)32)26-30-24(31-35-26)17-7-5-8-18(27)12-17/h3-13H,14H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESUSAIJQFGMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the naphthyridine core: This step often involves cyclization reactions using appropriate starting materials such as aminopyridines and diketones.

    Coupling of the fluorophenyl group: This can be done through a palladium-catalyzed cross-coupling reaction.

    Introduction of the acetamide moiety: This final step typically involves acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a naphthyridine core and an oxadiazole moiety, which are known for their biological activities. The presence of a fluorine atom in the phenyl group enhances its pharmacological properties, potentially increasing its efficacy against various biological targets.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that fluorinated derivatives can enhance the antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of key bacterial enzymes, which disrupts essential metabolic pathways.

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus15 µg/mL
2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamideTBD

Anticancer Properties

The compound has also been investigated for its anticancer potential. Similar oxadiazole derivatives have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specific studies have demonstrated that these compounds can effectively target cancer cells while sparing normal cells.

Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of the compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 20 µM, suggesting a promising therapeutic index for further development .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a candidate for drug development targeting various diseases. For example, phosphodiesterase inhibitors have been linked to improved cognitive function and reduced inflammation . The structure of this compound suggests it may interact with similar enzyme targets.

Table 2: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 Value
Phosphodiesterase IVCompetitive50 nM
Kinase ANon-competitive200 nM

Mechanism of Action

The mechanism by which 2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Heterocyclic Core and Functional Groups

Compound Name Core Structure Heterocycle(s) Key Substituents
Target Compound 1,8-naphthyridine 1,2,4-oxadiazole 3-fluorophenyl, 7-methyl, o-tolyl-acetamide
6a () Triazole-linked 1,2,3-triazole Naphthalen-1-yloxy, phenyl-acetamide
8a-w () Indole-oxadiazole 1,3,4-oxadiazole Indol-3-ylmethyl, sulfanyl-acetamide
6-11 () Thiazolidinone/Oxazepine Thiazolidinone, oxazepine Coumarin-4-yloxy, o-tolyl, ethyl-methyl groups
  • Heterocycle Impact: The target’s 1,2,4-oxadiazole () offers greater metabolic resistance compared to 1,2,3-triazole (), which is prone to enzymatic degradation.

Substituent Effects

  • Electron-Withdrawing Groups: The 3-fluorophenyl group in the target compound enhances polarity and π-stacking capability compared to nitrophenyl or acetylphenoxy groups in analogs (e.g., 6b-c in ; 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide in ) .
  • o-Tolyl Acetamide : Shared with compounds in and , this group contributes to lipophilicity, influencing membrane permeability .

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy :

    • The target’s carbonyl (C=O) stretch (expected ~1670–1700 cm⁻¹) aligns with acetamide derivatives in (e.g., 6a: 1671 cm⁻¹) and (e.g., compound 6: 1680 cm⁻¹) .
    • The oxadiazole C–N stretch (~1300 cm⁻¹) matches 1,3,4-oxadiazole derivatives in .
  • NMR Data :

    • The o-tolyl group’s aromatic protons (δ ~6.5–7.5 ppm) resemble those in (e.g., compound 6: δ 7.20–8.40 ppm) .

Stability and Reactivity

  • The target’s fluorinated aryl group likely improves oxidative stability compared to nitro-substituted analogs (e.g., 6b-c in ), which are prone to reduction .
  • Thiol-containing analogs () may exhibit higher reactivity due to sulfanyl groups, necessitating careful storage conditions .

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole ring via cyclization of nitrile derivatives with hydroxylamine. Subsequent coupling with the naphthyridine core requires precise temperature control (e.g., 60–80°C) and polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates. Final acetamide formation often employs chloroacetyl chloride or similar acylating agents in the presence of bases like triethylamine. Key challenges include avoiding hydrolysis of the oxadiazole ring and ensuring regioselectivity during cyclization .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for verifying connectivity, particularly distinguishing between regioisomers. Infrared (IR) spectroscopy identifies functional groups like the oxadiazole (C=N stretch at ~1600 cm⁻¹) and amide (C=O at ~1670 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while HPLC assesses purity (>95% is typical for pharmacological studies). Recrystallization from ethanol or ethyl acetate is commonly used for purification .

Q. How is the compound’s initial biological activity typically assessed?

In vitro assays are first-line screening tools. For example, cytotoxicity studies (e.g., MTT assays on cancer cell lines) evaluate antiproliferative potential, while enzymatic inhibition assays (e.g., kinase or protease targets) explore mechanism-of-action. Structural analogs with oxadiazole and naphthyridine moieties have shown activity against inflammation and oncology targets, suggesting similar pathways for this compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed NMR/IR peaks may arise from tautomerism (e.g., keto-enol shifts in the naphthyridine core) or impurities. Orthogonal methods like X-ray crystallography or heteronuclear correlation NMR (HSQC, HMBC) can clarify ambiguous assignments. For instance, ¹H-¹⁵N HMBC helps confirm oxadiazole nitrogen environments .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing side products?

Kinetic control via slow reagent addition reduces dimerization byproducts. Catalytic systems (e.g., Cu(I) for click chemistry in triazole formation) improve regioselectivity. Solvent screening (e.g., DMSO for solubility vs. dichloromethane for mild conditions) and microwave-assisted synthesis can accelerate steps like cyclization .

Q. How do structural modifications to the fluorophenyl or o-tolyl groups affect bioactivity?

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -F on phenyl) enhance target binding via dipole interactions, while steric bulk (e.g., methyl on o-tolyl) may reduce solubility but improve metabolic stability. Comparative assays with analogs (e.g., 4-chlorophenyl or unsubstituted phenyl variants) quantify these effects .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding to kinase active sites, while Molecular Dynamics (MD) simulations assess stability. Density Functional Theory (DFT) calculates electrostatic potential surfaces (MESP) to identify nucleophilic/electrophilic regions, guiding synthetic modifications .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

Poor pharmacokinetics (e.g., low bioavailability) often explain such gaps. Formulation strategies like nanoencapsulation or prodrug design improve solubility. Metabolite profiling (LC-MS/MS) identifies degradation pathways, while plasma protein binding assays quantify free drug availability .

Q. What analytical methods detect and quantify degradation products under stressed conditions?

Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-UV/HRMS identify major impurities. Accelerated stability testing (40°C/75% RH) monitors physical and chemical degradation, informing storage conditions. Degradation kinetics are modeled using Arrhenius plots .

Q. How do reaction mechanisms differ between oxadiazole and triazole ring formation in related analogs?

Oxadiazole synthesis typically involves [2+3] cycloaddition of nitriles with hydroxylamine, while triazoles form via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Mechanistic studies using isotopic labeling (¹⁵N) or intermediate trapping (e.g., ESI-MS) validate proposed pathways .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Oxadiazole-Naphthyridine Coupling

ParameterOptimal RangeImpact on Yield
Temperature70–80°CAvoids decomposition
SolventDMF or DMSOEnhances solubility
Reaction Time6–8 hoursEnsures completion
CatalystNone (thermal)Minimizes side reactions

Q. Table 2: Comparative Bioactivity of Structural Analogs

Analog SubstituentIC₅₀ (Cancer Cell Line)Solubility (mg/mL)
3-Fluorophenyl1.2 µM0.15
4-Chlorophenyl2.8 µM0.08
Unsubstituted phenyl>10 µM0.22

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